DL-AP5
Description
Historical Context of DL-AP5 Discovery and Early Applications
The journey to understanding the role of glutamate (B1630785) as the primary excitatory neurotransmitter in the central nervous system was significantly hampered by the lack of selective pharmacological tools. nih.govresearchgate.net In the 1960s and 1970s, evidence mounted for the existence of different subtypes of glutamate receptors. nih.govnih.gov A major breakthrough occurred in the early 1980s with the synthesis and characterization of 2-amino-5-phosphonovaleric acid (AP5 or APV) by Jeff Watkins and his colleagues. nih.govnih.gov This discovery provided neuroscience with a potent and, crucially, selective antagonist for the NMDA receptor subtype. nih.govresearchgate.netbris.ac.uk
Early applications of AP5, particularly its active D-isomer, were revolutionary. One of the most significant initial uses was in the study of long-term potentiation (LTP), a form of synaptic plasticity believed to be a cellular substrate for learning and memory. nih.govnih.gov In a landmark 1983 paper, Graham Collingridge and colleagues demonstrated that AP5 could block the induction of LTP in the hippocampus without affecting baseline synaptic transmission. nih.govnih.govresearchgate.net This seminal finding firmly established the critical role of NMDA receptors in initiating synaptic plasticity and opened a new era of neuroscience research. nih.govnih.govroyalsocietypublishing.org
Significance of this compound as a Research Tool in Neuroscience
The development of D-AP5 was a major advance that fueled an explosion of knowledge about the NMDA receptor's function throughout the 1980s and beyond. nih.govresearchgate.netnih.govbris.ac.uk Its high selectivity allowed researchers to pharmacologically isolate and study NMDA receptor-dependent processes with unprecedented precision. nih.govwikipedia.org By using this compound or its active isomer D-AP5, scientists were able to establish the involvement of NMDA receptors in a vast array of physiological and pathological processes. nih.gov
Key research areas where this compound has been indispensable include:
Synaptic Plasticity : this compound is widely used to inhibit NMDA-dependent forms of synaptic plasticity, such as LTP and long-term depression (LTD). nih.govtocris.comtocris.comnih.govresearchgate.netresearchgate.net Its application has been crucial in elucidating the molecular cascade that follows NMDA receptor activation, leading to lasting changes in synaptic strength. nih.gov
Learning and Memory : Studies using AP5 were among the first to provide a direct link between a specific molecular mechanism (NMDA receptor-dependent LTP) and learning. nih.govnih.govresearchgate.net Chronic infusion of AP5 in animal models was shown to impair spatial learning, reinforcing the hypothesis that NMDA receptor-mediated plasticity is essential for memory formation. nih.govresearchgate.net
Neuronal Development : Research utilizing AP5 has demonstrated the importance of NMDA receptors in activity-dependent refinement of synaptic connections during critical periods of brain development. nih.gov
Excitotoxicity : The antagonist has been used to study the role of excessive NMDA receptor activation in excitotoxic neuronal damage, a process implicated in stroke and other neurological disorders. nih.govglpbio.com
Isomeric Forms: this compound, D-AP5, and L-AP5
This compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers (enantiomers): D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) and L-(+)-2-Amino-5-phosphonopentanoic acid (L-AP5). wikipedia.orgtocris.comrndsystems.com These isomers are mirror images of each other and exhibit significantly different biological activities, a common feature in pharmacology.
The antagonist activity of the racemic mixture resides almost entirely in the D-isomer. nih.govwikipedia.orgtocris.com D-AP5 is a potent and selective NMDA receptor antagonist that acts at the glutamate binding site. tocris.comglpbio.comcaymanchem.commedchemexpress.com Its potency is substantially higher than that of its L-isomer counterpart. tocris.com Reports indicate that D-AP5 is approximately 52 times more potent than L-AP5 at blocking NMDA receptors. tocris.comtocris.comrndsystems.com This significant difference in potency underscores the stereospecificity of the glutamate binding site on the NMDA receptor. nih.gov
| Isomer | Primary Activity at NMDA Receptor | Relative Potency | Dissociation Constant (Kd) |
|---|---|---|---|
| D-AP5 | Potent Antagonist | ~52-fold higher than L-AP5 tocris.comtocris.comrndsystems.com | 1.4 μM glpbio.comcaymanchem.commedchemexpress.com |
| L-AP5 | Weak Antagonist | Significantly less potent than D-AP5 caymanchem.com | Not typically reported due to low activity |
While the D-isomer is the active component, the L-isomer serves a critical function in experimental design. Due to its substantially weaker activity at NMDA receptors, L-AP5 is often used as a negative control. tocris.comcaymanchem.com By administering L-AP5 under the same experimental conditions as D-AP5 or the DL-racemic mixture, researchers can verify that the observed effects are specifically due to the blockade of NMDA receptors and not some non-specific action of the compound. nih.gov Although largely inactive at NMDA receptors, some research suggests L-AP5 may have effects at other glutamate receptor sites, such as the AP4 receptor. nih.govtocris.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893701 | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
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Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-31-3 | |
| Record name | 2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-5-phosphonovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-5-phosphonovaleric acid | |
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| Record name | 2-AMINO-5-PHOSPHONOVALERATE | |
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Molecular and Cellular Mechanisms of Action
Effects on Ion Channel Function and Current Flow
Influence on Excitatory Postsynaptic Currents (EPSCs)
DL-AP5 significantly influences excitatory postsynaptic currents (EPSCs) by antagonizing NMDA receptors. Studies have shown that this compound reduces evoked NMDA receptor-mediated currents in a concentration-dependent manner. For instance, in mouse cortical neurons, this compound at concentrations of 1 and 10 µM reduces the evoked NMDA receptor current, with full receptor antagonism achieved at 50 µM hellobio.comhellobio.com. Similarly, in rat CA1 pyramidal neurons, this compound sodium salt at 50 µM can fully antagonize evoked NMDA receptor-mediated EPSCs hellobio.com.
The impact of this compound extends to both postsynaptic and presynaptic NMDA receptors. For example, in paclitaxel-treated rats, bath application of 50 µM AP5 significantly reduced the amplitude of monosynaptic EPSCs of lamina II neurons, indicating an effect on presynaptic NMDA receptors that regulate evoked neurotransmitter release nih.gov. Furthermore, this compound has been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity, by inhibiting NMDA receptor activity wikipedia.orgbio-gems.comhellobio.comresearchgate.netnih.govnih.gov.
The concentration-dependent inhibition of NMDA receptor-mediated EPSCs by this compound is a critical aspect of its pharmacological profile.
Table 1: Influence of this compound on Evoked NMDA Receptor-Mediated EPSCs
| Concentration of this compound | Effect on Evoked NMDA Receptor Current | Neuron Type/Model | Source |
| 1 µM | Reduction | Mouse cortical neuron | hellobio.com |
| 10 µM | Reduction | Mouse cortical neuron | hellobio.com |
| 50 µM | Full receptor antagonism | Mouse cortical neuron | hellobio.comhellobio.com |
| 50 µM | Full receptor antagonism | Rat CA1 pyramidal neuron | hellobio.com |
| 50 µM | Significant reduction in amplitude | Lamina II neurons (paclitaxel-treated rats) | nih.gov |
| 100 µM | Complete blockade | Hippocampal CA1 pyramidal neurons (mouse) | researchgate.netpnas.org |
Voltage-Dependent Magnesium Block Considerations
NMDA receptors are known for their unique voltage-dependent block by magnesium ions (Mg²⁺) jneurosci.org. This magnesium block typically prevents ion flow through the channel at resting membrane potentials, and depolarization is required to relieve this block and allow ion passage jneurosci.org. This compound, as a competitive NMDA receptor antagonist, does not primarily act by influencing this voltage-dependent magnesium block. Instead, it competes with glutamate (B1630785) for binding to the receptor, thereby preventing its activation regardless of the membrane potential hellobio.comwikipedia.orgtocris.comcaymanchem.com.
However, in experimental setups, to isolate and study NMDA receptor-mediated currents, neurons are often held at depolarized potentials (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block, allowing for clear observation of NMDA currents and the antagonist effects of compounds like this compound hellobio.compnas.org. This approach ensures that any observed reduction in current by this compound is due to its competitive antagonism at the glutamate binding site rather than an interaction with the magnesium block hellobio.compnas.org. Studies have shown that the blocking effects of AP5 are not voltage-dependent jneurosci.org.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for NMDA receptors among the ionotropic glutamate receptor family hellobio.comtocris.comrndsystems.comhellobio.comhellobio.comresearchgate.netCurrent time information in Lagos, NG.nih.gov. This selectivity is crucial for its utility as a pharmacological tool to dissect the roles of NMDA receptors in various physiological and pathological processes.
Absence of Effect on L-Quisqualic Acid or Kainic Acid Responses
A key characteristic of this compound's selectivity profile is its minimal to no effect on responses mediated by other ionotropic glutamate receptors, specifically those activated by L-quisqualic acid (AMPA receptors and metabotropic glutamate receptors) and kainic acid (kainate receptors) tocris.comrndsystems.comtocris.comrndsystems.combio-techne.com.
In vitro studies have consistently demonstrated that D-AP5, the more active isomer of this compound, reduces NMDA-induced depolarization of cortical neurons but has no effect on the response to L-quisqualic acid or kainic acid tocris.comrndsystems.comtocris.comrndsystems.combio-techne.com. This indicates that this compound does not significantly interact with AMPA or kainate receptors at concentrations effective in blocking NMDA receptors wikipedia.orgresearchgate.netannualreviews.org. For instance, when studying glutamatergic transmission, researchers often use this compound (e.g., 100 µM) to isolate the NMDA receptor component of evoked EPSCs, while AMPA receptor antagonists are used to block the AMPA component pnas.org. This selective action allows researchers to differentiate between the contributions of various glutamate receptor subtypes to synaptic transmission wikipedia.organnualreviews.org.
Table 2: Selectivity of this compound Against Other Excitatory Amino Acid Receptors
| Receptor Agonist | This compound Effect | Conclusion | Source |
| NMDA | Antagonizes | Selective block | hellobio.comwikipedia.orgtocris.comcaymanchem.comrndsystems.comtocris.comrndsystems.combio-techne.comhellobio.comhellobio.comresearchgate.net |
| L-Quisqualic Acid | No effect | No antagonism | tocris.comrndsystems.comtocris.comrndsystems.combio-techne.com |
| Kainic Acid | No effect | No antagonism | tocris.comrndsystems.comtocris.comrndsystems.combio-techne.com |
Specificity in Distinguishing NMDA-Induced Currents
The specificity of this compound lies in its ability to selectively block NMDA receptor-mediated currents, thereby allowing researchers to distinguish them from currents mediated by other excitatory amino acid receptors wikipedia.org. This property is fundamental in electrophysiological experiments where the goal is to isolate and characterize the contribution of NMDA receptors to synaptic transmission or neuronal excitability.
For example, in whole-cell patch-clamp recordings, the application of this compound completely blocks NMDA receptor-mediated currents, even at concentrations as low as 50 µM or 100 µM, while leaving other components of the EPSC largely unaffected researchgate.netpnas.org. This enables the precise measurement of NMDA receptor-dependent synaptic events. The use of this compound, often in conjunction with antagonists for other glutamate receptors (e.g., CNQX for AMPA/kainate receptors), allows for a clear pharmacological dissection of excitatory synaptic transmission jneurosci.orgnih.gov. This specificity has been instrumental in establishing the critical role of NMDA receptors in processes such as long-term potentiation and various forms of learning and memory wikipedia.orgbio-gems.comcaymanchem.comnih.gov.
Dl Ap5 in Synaptic Plasticity Research
Inhibition of NMDA-Dependent Synaptic Plasticity
DL-AP5 is commonly employed to inhibit NMDA-dependent synaptic plasticity, a fundamental process underlying learning and memory tocris.combio-gems.comrndsystems.comtocris.comrndsystems.comhellobio.com. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic transmission and plasticity wikipedia.orgmdpi.comannualreviews.orgnih.gov. Their activation requires both the binding of glutamate (or aspartate) and a concurrent postsynaptic depolarization, which relieves a voltage-dependent magnesium block within the ion channel wikipedia.organnualreviews.orgriken.jppnas.org. This unique "coincidence detection" property allows NMDA receptors to serve as a molecular mechanism for Hebbian synapses, where the synchronous activity of pre- and postsynaptic neurons strengthens synaptic connections wikipedia.organnualreviews.orgriken.jp.
By competitively binding to the glutamate site on the NMDA receptor, this compound prevents the influx of calcium ions (Ca²⁺) that is critical for initiating NMDA receptor-mediated synaptic plasticity tocris.comtocris.commdpi.comnih.gov. Studies have demonstrated that D-AP5, the more active isomer, reduces NMDA-induced depolarization of cortical neurons without affecting responses to other excitatory amino acids like L-Quisqualic acid or Kainic acid, confirming its selectivity for NMDA receptors tocris.comrndsystems.comtocris.comrndsystems.com. The ability of this compound to block NMDA receptor activity has been pivotal in establishing the NMDA receptor's involvement in various forms of synaptic plasticity caymanchem.combio-gems.comnih.govcaymanchem.comresearchgate.netannualreviews.org.
Role in Long-Term Potentiation (LTP) Studies
Long-term potentiation (LTP) is a persistent strengthening of synaptic connections that results from synchronous activity between neurons, widely considered a primary cellular mechanism for learning and memory nih.govwikipedia.orgnih.govannualreviews.org. Pharmacological studies have extensively utilized this compound to elucidate the role of NMDA receptors in the induction of LTP across various brain regions caymanchem.comnih.govresearchgate.nethellobio.comannualreviews.orgresearchgate.net. The consistent finding across numerous experiments is that the activation of NMDA receptors is a prerequisite for the induction of many forms of LTP annualreviews.orgriken.jpannualreviews.org.
Blockade of LTP Induction in Hippocampal Pathways
The hippocampus, a brain region crucial for memory formation, has been a primary focus for LTP research using this compound nih.govannualreviews.orgriken.jpannualreviews.org. This compound has been shown to prevent or significantly diminish LTP induction in several key hippocampal pathways.
One of the most well-studied pathways in the hippocampus is the Schaffer collateral-CA1 pathway. Early and foundational research demonstrated that this compound, when applied in hippocampal slices, effectively prevents the induction of LTP in this pathway following high-frequency stimulation nih.govannualreviews.orgriken.jpresearchgate.netnih.gov. This blockade is observed in measures such as the potentiation of the pyramidal cell population spike and field excitatory postsynaptic potentials (fEPSPs) annualreviews.orgriken.jpresearchgate.net. The D-isomer of AP5 has been shown to reduce synaptic potentiation in the CA1 region following high-frequency stimulation of the Schaffer collateral input, with minimal effect on synaptic potentials at low stimulation frequencies researchgate.netnih.gov. This selective effect on LTP induction, without significantly altering baseline synaptic transmission, strongly implicated NMDA receptors in the initiation phase of LTP nih.govresearchgate.netnih.gov.
This compound also plays a critical role in studies of LTP in the perforant path input to the dentate gyrus. Intraventricular administration of this compound has been shown to prevent LTP of the perforant path input to the dentate gyrus in vivo annualreviews.orgriken.jpannualreviews.orgjneurosci.org. Studies in hippocampal slices from rats of various postnatal ages have demonstrated that AP5 prevents or significantly diminishes LTP in the medial perforant path, establishing the NMDA dependence of LTP induction throughout development in this region nih.gov. While AP5 can depress population spike amplitude in younger slices, suggesting a higher NMDA receptor-mediated component in early development, its primary effect remains the blockade of LTP induction nih.gov. This pathway's LTP is also NMDA receptor-dependent, as shown by the complete blockade of LTP induction when high-frequency stimulation is applied in the presence of AP5 jneurosci.org.
Beyond the hippocampus, this compound has been instrumental in extending the understanding of NMDA receptor involvement in LTP to other brain regions, including the visual cortex. The use of D-AP5 allowed researchers to demonstrate the role of NMDA receptors in LTP in rat visual cortical slices nih.govresearchgate.netscispace.com. In the kitten visual cortex, D-AP5 has been shown to prevent the normal developmental process of activity-dependent modifications that lead to orientation selectivity of neurons nih.govresearchgate.net. While the inhibition of LTP by AP5 in the visual cortex can be more controversial and dependent on the specific preparation and stimulation type, it generally indicates that NMDA receptor blockade can suppress intracortical inputs necessary for LTP induction in this region jneurosci.org.
Mechanisms Underlying this compound's Effect on LTP
The primary mechanism by which this compound exerts its effect on LTP is through its competitive antagonism of the glutamate binding site on the NMDA receptor tocris.comcaymanchem.combio-gems.comrndsystems.comtocris.com. The induction of NMDA receptor-dependent LTP is critically dependent on the influx of Ca²⁺ ions through the NMDA receptor channel wikipedia.orgmdpi.comnih.govnih.gov. This Ca²⁺ influx acts as a crucial second messenger, triggering a cascade of intracellular events that lead to the enduring strengthening of synaptic connections wikipedia.orgnih.gov.
This compound prevents this essential Ca²⁺ entry by occupying the glutamate binding site, thereby blocking the channel's opening even when the postsynaptic membrane is depolarized tocris.comtocris.commdpi.comnih.gov. This blockade disrupts the "coincidence detection" mechanism of the NMDA receptor, which requires both presynaptic glutamate release and postsynaptic depolarization to relieve the Mg²⁺ block and allow ion flow wikipedia.organnualreviews.orgriken.jppnas.org. By preventing this key step, this compound effectively inhibits the biochemical trigger for LTP induction jneurosci.org. Different concentrations of AP5 can have varying effects on different components of synaptic potentiation, with lower concentrations sufficient to block LTP, while higher concentrations may be needed to block short-term potentiation (STP) components nih.govnih.gov. This suggests that the level of NMDA receptor activation required for different forms of synaptic plasticity can vary nih.gov.
Dl Ap5 in Learning and Memory Research
Impairment of Learning Processes
The administration of DL-AP5 has been consistently shown to impair the acquisition of new information across a range of learning paradigms. By blocking the activation of NMDA receptors, this compound interferes with the induction of long-term potentiation (LTP), a cellular mechanism widely believed to be a substrate for learning and memory.
Spatial Learning Deficits
Research has extensively documented that blocking NMDA receptors with this compound leads to significant deficits in spatial learning, a process heavily reliant on the hippocampus. nih.govjneurosci.org Chronic intraventricular infusion of this compound in rats has been shown to impair their ability to learn the location of a hidden platform in the Morris water maze, a classic test of spatial navigation. jneurosci.orgnih.govresearchgate.netnih.gov These animals take longer to find the platform and spend less time in the correct quadrant of the maze compared to control animals. nih.gov This impairment is specific to spatial learning, as the same animals often show no deficits in visual discrimination tasks, suggesting the effect is not due to general sensory or motor disturbances. nih.govjneurosci.orgnih.gov Further studies have demonstrated a direct, dose-dependent relationship between the concentration of D-AP5 and the degree of impairment in both spatial learning and hippocampal LTP in vivo. researchgate.netnih.gov
Table 1: Effects of this compound on Spatial Learning
| Animal Model | Behavioral Paradigm | Key Findings |
|---|---|---|
| Rat | Morris Water Maze | Impaired acquisition of the hidden platform location. jneurosci.orgnih.govresearchgate.netnih.gov |
| Rat | Morris Water Maze | Increased latency to find the platform. nih.gov |
| Rat | Morris Water Maze | Reduced time spent in the target quadrant. nih.gov |
| Rat | Visual Discrimination Task | No significant impairment observed. nih.govjneurosci.orgnih.gov |
Fear Conditioning and Extinction Learning
This compound has also been shown to disrupt fear conditioning, a form of associative learning where a neutral stimulus becomes associated with an aversive event. Studies have demonstrated that intra-amygdala infusions of APV (a common abbreviation for AP5) block the acquisition of fear conditioning to both auditory and contextual cues. jneurosci.org This indicates that NMDA receptor activity within the amygdala is crucial for the formation of new fear memories. jneurosci.org
Furthermore, NMDA receptors are implicated in the process of extinction learning, where a conditioned fear response is diminished by repeated presentation of the conditioned stimulus without the aversive outcome. While the short-term memory of extinction appears to be NMDA-independent, the consolidation of long-term extinction memory is blocked by NMDA receptor antagonists. nih.gov Interestingly, this compound has also been found to interfere with the expression and extinction of previously acquired fear responses. jneurosci.org
Passive Avoidance Learning
In passive avoidance tasks, animals learn to avoid a location where they previously received an aversive stimulus. Research has shown that the administration of this compound impairs the acquisition of this type of learning. semanticscholar.org For instance, intra-hippocampal injections of D-AP5 in adult laying hens were found to impair their ability to learn a step-down avoidance task. semanticscholar.org Similarly, studies in day-old chicks have shown that this compound can produce transient memory loss in a passive avoidance learning paradigm when administered after a reminder trial. nih.gov Infusion of NMDA receptor antagonists like AP5 into the dorsal hippocampus of mice has also been shown to profoundly impair passive avoidance retention. researchgate.net
Odor Discrimination
The role of NMDA receptors in olfactory learning has been investigated using this compound. Studies have shown that antagonism of NMDA receptors prevents the acquisition of odor discrimination memories. nih.gov However, once an odor discrimination has been learned, the application of D-AP5 does not disrupt the retention of that memory. nih.gov This suggests that NMDA receptor activation is critical for the initial formation of olfactory memories but not for their subsequent storage or retrieval.
Effects on Memory Retention and Consolidation
A key finding from studies using this compound is that NMDA receptors are primarily involved in the acquisition or encoding of new memories, rather than the storage or retrieval of previously established ones. nih.govnih.gov When this compound is administered before a learning task, it impairs the animal's ability to form a new memory. nih.gov However, if the drug is administered after the learning has already occurred, it generally does not affect the retention of that information. nih.gov
Research in day-old chicks using a passive avoidance task demonstrated that this compound administered after a reminder trial could induce transient memory deficits. nih.gov The duration of these deficits decreased as the interval between the initial training and the reminder increased, suggesting that the process of memory consolidation becomes less sensitive to NMDA receptor blockade over time. nih.gov This supports the idea that memory consolidation involves processes that, once initiated, may become independent of NMDA receptor activity for retrieval.
Behavioral Paradigms Employing this compound
A variety of behavioral paradigms have been utilized to study the effects of this compound on learning and memory. The Morris water maze is a prominent example used to assess spatial learning and memory in rodents. jneurosci.orgnih.govresearchgate.netnih.gov In this task, the animal must learn the location of a hidden platform in a pool of opaque water, using distal cues in the environment.
Fear conditioning paradigms are also widely used. jneurosci.orgnih.govnih.gov These typically involve pairing a neutral stimulus, such as a tone or a specific context, with an aversive stimulus, like a mild footshock. The animal's learned fear is then measured by its freezing behavior in response to the conditioned stimulus.
Passive avoidance tasks provide a measure of inhibitory avoidance learning. semanticscholar.orgresearchgate.netnih.gov In these tasks, the animal learns to avoid a specific environment or action that is associated with an unpleasant experience. The latency to perform the previously punished action is used as a measure of memory retention.
Finally, odor discrimination tasks are employed to study olfactory learning and memory. nih.gov These paradigms require an animal to learn to distinguish between different odors to receive a reward or avoid a punishment.
Table 2: Behavioral Paradigms and Key Findings with this compound
| Behavioral Paradigm | Type of Learning/Memory | Key Findings with this compound |
|---|---|---|
| Morris Water Maze | Spatial Learning | Impaired acquisition of platform location. jneurosci.orgnih.govresearchgate.netnih.gov |
| Fear Conditioning | Associative Learning | Blocked acquisition of conditioned fear. jneurosci.org Impaired consolidation of extinction memory. nih.gov |
| Passive Avoidance | Inhibitory Avoidance | Impaired acquisition of avoidance behavior. semanticscholar.orgresearchgate.net |
| Odor Discrimination | Olfactory Learning | Prevented acquisition of new odor discriminations. nih.gov |
Radial Maze and Water Maze Tasks
The radial arm maze and the Morris water maze are two of the most widely used tasks to assess spatial learning and memory in rodents. Research has consistently demonstrated that the administration of this compound impairs performance in both of these tasks.
In the radial arm maze , rats are required to learn the locations of food rewards in several arms radiating from a central platform. Studies have shown that intrahippocampal injections of AP5 produce a dose-dependent impairment in the choice accuracy of rats, without affecting their motor activity or the time taken to traverse the maze. This suggests a specific deficit in spatial memory rather than a general disruption of behavior.
Similarly, in the Morris water maze , where rodents must learn the location of a hidden platform in a pool of opaque water using distal spatial cues, chronic intracerebroventricular (i.c.v.) infusion of D-AP5 has been shown to selectively impair place navigation learning. nih.gov Animals treated with the antagonist take longer to find the hidden platform and show less preference for the target quadrant during probe trials, indicating a deficit in the acquisition of spatial information. nih.gov These impairments are highly correlated with the blockade of long-term potentiation (LTP) in the hippocampus, a cellular mechanism of synaptic plasticity believed to underlie learning and memory. nih.gov
| Behavioral Task | Effect of this compound Administration | Key Finding |
|---|---|---|
| Radial Arm Maze | Dose-dependent impairment in choice accuracy | Suggests a specific deficit in spatial working and reference memory. |
| Morris Water Maze | Impaired place navigation learning; reduced preference for the target quadrant | Indicates a deficit in the acquisition of new spatial information. nih.govnih.gov |
Delayed Matching-to-Sample (DMTS) and Simultaneous Matching-to-Sample (SMTS)
Delayed matching-to-sample (DMTS) tasks are used to assess short-term, or working, memory. In a typical DMTS paradigm, an animal is presented with a sample stimulus, and after a delay, it must identify the same stimulus from a set of choices. The administration of D-AP5 has been shown to cause a delay-dependent impairment in a spatial version of this task, known as the delayed matching-to-place (DMP) task in the water maze. nih.gov This suggests that NMDA receptors are crucial for the consolidation of spatial information into a more durable short-term memory trace. nih.gov
In non-spatial versions of the DMTS task, intraventricular administration of AP5 has also been found to impair performance, particularly in task variants that involve repeated presentations of stimuli within a single session. This pattern of deficits is similar to that observed after damage to the hippocampus, further implicating this structure in the observed effects.
Information regarding the specific effects of this compound on simultaneous matching-to-sample (SMTS) tasks is limited in the currently available research. In an SMTS task, the sample and choice stimuli are presented at the same time, removing the memory component. This makes it a critical control for DMTS studies, as an impairment in SMTS would suggest that the drug affects perceptual or motivational processes rather than memory specifically. The absence of direct evidence on the effects of this compound in SMTS tasks warrants further investigation to fully delineate its cognitive effects.
Step-Down Avoidance Learning
Step-down avoidance is a form of fear-motivated learning where an animal learns to avoid stepping down from a platform to a grid where it previously received a mild footshock. Research has demonstrated that infusions of AP5 into the basolateral amygdala, a brain region critical for fear learning, impair the formation of this memory. Specifically, pre-training and immediate post-training infusions of AP5 disrupt the consolidation of the avoidance memory, while pre-test infusions have no effect. This indicates that NMDA receptor activation in the basolateral amygdala is necessary for the acquisition and early consolidation of this type of fear-motivated memory, but not for its retrieval or expression.
Investigating Regional Specificity of NMDA Receptor Involvement
The effects of this compound on learning and memory are not uniform throughout the brain. By administering the antagonist directly into specific brain regions, researchers have been able to map the functional involvement of NMDA receptors in different memory systems.
Hippocampal Formation
The hippocampal formation, including the hippocampus proper and the dentate gyrus, is a brain region long known to be critical for the formation of new declarative and spatial memories. A large body of evidence has shown that direct microinfusion of AP5 into the hippocampus is sufficient to impair spatial learning in tasks like the Morris water maze. These behavioral deficits are paralleled by the blockade of hippocampal long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov The strong correlation between the impairment of spatial learning and the blockade of LTP by AP5 provides some of the most compelling evidence for the hypothesis that LTP is a cellular substrate of learning and memory. nih.gov
Basolateral Amygdala
The basolateral amygdala (BLA) plays a crucial role in emotional learning and memory, particularly in associating sensory stimuli with emotional significance. Studies involving direct infusions of AP5 into the BLA have revealed the critical involvement of NMDA receptors in this process. For instance, pre-training infusions of AP5 into the BLA disrupt the acquisition of conditioned fear, where a neutral stimulus comes to elicit a fear response after being paired with an aversive stimulus. Furthermore, both pre- and post-training infusions of AP5 into the BLA have been shown to impair the consolidation of memory in inhibitory avoidance tasks. These findings suggest that NMDA receptor-dependent synaptic plasticity within the basolateral amygdala is a key mechanism for the formation of emotional memories.
Nucleus Tractus Solitarius
The nucleus tractus solitarius (NTS) is a brainstem nucleus that serves as the primary central relay for visceral and gustatory information. While the NTS is not traditionally considered a primary memory center, it is critically involved in certain forms of learning, such as conditioned taste aversion, where an animal learns to avoid a novel taste that has been paired with malaise. The NTS contains a significant population of neurons that express NMDA receptors, and these receptors are known to be involved in the modulation of cardiovascular and respiratory reflexes. However, direct evidence from studies investigating the effects of this compound microinjections into the NTS on learning and memory processes is currently lacking in the scientific literature. While it is plausible that NMDA receptor-dependent mechanisms in the NTS contribute to forms of learning that rely on visceral and gustatory information, further research is needed to directly test this hypothesis.
| Brain Region | Primary Function in Memory | Effect of this compound Infusion |
|---|---|---|
| Hippocampal Formation | Spatial and declarative memory formation | Impairs spatial learning and blocks long-term potentiation (LTP). nih.gov |
| Basolateral Amygdala | Emotional learning and memory (e.g., fear conditioning) | Disrupts the acquisition and consolidation of fear-motivated memories. |
| Nucleus Tractus Solitarius | Visceral and gustatory learning (e.g., conditioned taste aversion) | Direct evidence on learning and memory is limited; NMDA receptors are present and involved in autonomic reflexes. |
Nucleus Accumbens
The nucleus accumbens (NAc) is a brain region critically involved in reward, motivation, and the reinforcement of learning. nih.gov Research indicates that the NAc is involved in declarative, or hippocampal-dependent, learning and memory processes, suggesting it is part of a broader striatal system involved in the acquisition and consolidation of memory. nih.gov
Studies investigating the role of NMDA receptors within the NAc have yielded nuanced findings. While ionotropic glutamate (B1630785) receptor blockade in the accumbens core has been shown to disrupt cued approach behavior in early but not late stages of training, direct infusion of the NMDA receptor antagonist AP-5 did not consistently impair the performance of a Pavlovian discriminated approach task. nih.gov This suggests that while NMDA receptors in the NAc are involved in certain aspects of learning, their necessity may diminish with extensive training as behaviors become more habitual. nih.gov Other research, however, points to a time-limited modulation of appetitive Pavlovian memory by both D1 and NMDA receptors in the nucleus accumbens, highlighting the complexity of neurotransmitter interactions in this brain region during memory formation.
Table 1: Research Findings of this compound in the Nucleus Accumbens
| Study Focus | Animal Model | Key Findings with AP-5 Infusion |
|---|---|---|
| Pavlovian Discriminated Approach | Rat | No significant effect on the performance of this specific task. |
| Cued Approach Behavior | Rat | Ionotropic glutamate receptor blockade (including NMDA receptors) disrupted cued approach during early, but not late, training stages. nih.gov |
Ventral Tegmental Area (VTA)
The ventral tegmental area (VTA) is a key component of the brain's reward system, containing the cell bodies of dopaminergic neurons that project to various regions, including the nucleus accumbens and the prefrontal cortex. While the VTA's role in reward-based learning is well-established, direct studies involving the infusion of this compound specifically into the VTA to assess its impact on learning and memory are not extensively documented in the available research. The VTA's influence on learning is often examined through the actions of dopamine (B1211576) in its projection areas.
Prelimbic Cortex
The prelimbic cortex, a subregion of the medial prefrontal cortex, is implicated in higher-order cognitive functions, including working memory and the consolidation of long-term memories. Research has shown that the blockade of NMDA receptors in the prelimbic cortex can have profound effects on memory formation.
Specifically, studies using the NMDA receptor antagonist APV (a close analogue of AP5) have demonstrated that infusions into the prelimbic cortex, but not the hippocampus, impair the consolidation of odor-reward associative memory. This impairment is evident when the antagonist is administered shortly after training, suggesting a critical window for NMDA receptor-dependent consolidation processes in this brain region. The amnesia induced by NMDA receptor blockade in the prelimbic cortex has been shown to be enduring.
Table 2: Research Findings of NMDA Receptor Antagonists in the Prelimbic Cortex
| Study Focus | Animal Model | NMDA Antagonist | Key Findings |
|---|---|---|---|
| Odor-Reward Associative Learning | Rat | APV | Infusion immediately after training induced a profound and enduring amnesia. |
| Memory Consolidation | Rat | APV | Blockade of NMDA receptors in the prelimbic cortex, but not the hippocampus, impaired memory formation. |
Nidopallium Caudolaterale (NCL) in Avian Models
The nidopallium caudolaterale (NCL) in birds is considered an analogue to the mammalian prefrontal cortex, playing a crucial role in executive functions and higher-order cognitive processes. frontiersin.orgnih.gov Research in avian models, such as pigeons, has highlighted the NCL's involvement in decision-making during goal-directed navigation and in representing the value of expected rewards. imrpress.comnih.gov
The avian brain, including the NCL, is a subject of research into the neural mechanisms of learning and memory. frontiersin.org Studies have shown that receptor plasticity in the NCL is linked to associative learning. frontiersin.org While specific studies focusing on the direct infusion of this compound into the NCL are not as prevalent as in mammalian hippocampal studies, the established role of the NCL in cognitive functions analogous to the prefrontal cortex suggests that NMDA receptor-dependent plasticity is likely a key mechanism in this region for learning and memory in birds. Neuronal activity in the NCL is modulated by the value of rewards, including considerations of reward amount and delay, which is a critical aspect of reinforcement learning. nih.gov
Table 3: Research on the Nidopallium Caudolaterale (NCL) in Avian Learning and Memory
| Study Focus | Animal Model | Key Findings Related to the NCL |
|---|---|---|
| Goal-Directed Navigation | Pigeon | Neural activity in the NCL contains decision-making information. imrpress.com |
| Serial-Order Behavior | Pigeon | NCL is involved in coding ordinal position in internally-ordered tasks. nih.gov |
| Value-Related Activity | Pigeon | NCL neuron activity is modulated by the expected reward value (amount and delay). nih.gov |
| Receptor Plasticity | Pigeon | Receptor expression in the NCL is linked to associative learning. frontiersin.org |
Methodological Considerations in Behavioral Studies
Chronic Infusion Techniques (e.g., Intraventricular, Intra-hippocampal)
A common method for administering this compound in behavioral studies is through chronic infusion, which allows for sustained blockade of NMDA receptors over a period of learning trials. nih.govresearchgate.net This technique is particularly important for a compound like AP5, which does not readily cross the blood-brain barrier.
Intraventricular Infusion: This technique involves the stereotaxic implantation of a cannula into one of the brain's lateral ventricles. nih.govresearchgate.net The cannula is connected to an osmotic minipump (e.g., Alza model 2002), which is implanted subcutaneously, typically on the animal's back. researchgate.net These pumps deliver the drug solution at a constant, slow rate over an extended period (e.g., 14 days). nih.govresearchgate.net For instance, a study by Morris and colleagues used a chronic intraventricular infusion of D-AP5 at a concentration of 30 mM with an infusion rate of 0.5 μL/h. nih.govresearchgate.net This method results in a widespread distribution of the antagonist throughout the central nervous system.
Intra-hippocampal Infusion: For more targeted effects, this compound can be infused directly into a specific brain region, such as the hippocampus. This method also utilizes stereotaxically implanted cannulae connected to osmotic minipumps. Direct intra-hippocampal infusion allows researchers to investigate the role of NMDA receptors in that specific structure while minimizing effects on other brain areas. This approach has been instrumental in demonstrating that NMDA receptor blockade within the hippocampus is sufficient to impair spatial learning. researchgate.net
Dose-Response Relationships
Understanding the dose-response relationship of this compound is crucial for interpreting its effects on learning and memory and for correlating these behavioral effects with physiological phenomena like long-term potentiation (LTP).
Studies have systematically investigated the effects of different concentrations of D-AP5 on spatial learning. One such study involved the chronic intraventricular infusion of D-AP5 at a range of concentrations (0-50 mM) in rats. researchgate.netnih.gov The results demonstrated that D-AP5 impairs spatial learning in a linear, dose-dependent manner. researchgate.netnih.gov This impairment was found to be highly correlated with the corresponding impairment of hippocampal LTP in vivo. nih.govnih.gov Notably, no concentration of D-AP5 was found to block LTP without also affecting spatial learning, providing strong support for the hypothesis that NMDA receptor-dependent LTP is a necessary mechanism for this type of learning. nih.govnih.gov
Table 4: Dose-Dependent Effects of D-AP5 on Spatial Learning
| D-AP5 Concentration (in pump) | Effect on Spatial Learning (e.g., Water Maze Performance) |
|---|---|
| Low concentrations | Minimal to no impairment. |
| Intermediate concentrations | Graded impairment, with performance decreasing as the dose increases. |
| High concentrations (e.g., 50 mM) | Severe impairment in spatial learning, with performance statistically indistinguishable from animals with hippocampal lesions. nih.gov |
Control for Non-Specific Effects (e.g., Sensorimotor Disturbance)
When utilizing this compound in learning and memory research, it is crucial to account for potential non-specific effects that could confound the interpretation of results. A primary concern is the induction of sensorimotor disturbances, which could impair performance in behavioral tasks independent of any specific impact on learning and memory processes. Researchers have developed several control procedures to address this issue and to ascertain that the observed deficits are indeed due to the disruption of N-methyl-D-aspartate (NMDA) receptor-dependent mechanisms of learning.
A key strategy to dissect the specific learning and memory effects of this compound from its potential sensorimotor side effects is the use of cued navigation tasks as a control for spatial navigation tasks, such as the Morris water maze. nih.gov In a spatial navigation task, the animal must learn the location of a hidden platform using distal cues in the environment, a process heavily reliant on hippocampal function and NMDA receptor activity. In contrast, a cued navigation task involves a visible platform, thus reducing the cognitive load and dependency on spatial memory. The animal primarily needs to see and swim towards the visible cue, a task that shares similar motor demands with the spatial version.
Research has shown that intraventricular infusion of D-AP5, the more active isomer of this compound, selectively impairs place learning in the Morris water maze while leaving cued navigation largely unaffected. nih.gov This dissociation suggests that the drug does not cause a gross disturbance of vision, motivation, or motor control that would be necessary to perform the cued task. jneurosci.org While some sensorimotor disturbances were observed in animals receiving D-AP5, these effects were not sufficient to explain the profound deficit in spatial learning. nih.govnih.gov
| Task Type | Description | Effect of D-AP5 | Interpretation |
|---|---|---|---|
| Spatial Navigation (Hidden Platform) | Animal must learn the location of a submerged platform using distal environmental cues. | Significant impairment in learning to find the platform. | Indicates a deficit in spatial learning and memory formation. |
| Cued Navigation (Visible Platform) | Animal must swim to a visible platform. | No significant impairment in performance. | Suggests that basic sensorimotor functions (swimming ability, vision, motivation) are intact. |
Further detailed research has explored the nuances of these sensorimotor effects. It has been noted that at higher concentrations, D-AP5 can lead to more pronounced behavioral disturbances, including difficulties with swimming and mounting the escape platform. jneurosci.org In some studies, animals exhibiting severe sensorimotor side effects were excluded from the final data analysis to ensure that the observed learning deficits were not primarily driven by motor incapacity.
Another important control involves comparing the behavioral deficits induced by this compound with those caused by physical lesions to the hippocampus. Studies have found that the performance of rats treated with D-AP5 in spatial learning tasks is statistically indistinguishable from that of rats with bilateral hippocampal lesions induced by ibotenic acid. nih.govresearchgate.net This finding strengthens the argument that this compound's effects are due to the specific blockade of NMDA receptor-dependent learning mechanisms within the hippocampus, rather than non-specific systemic effects.
Moreover, some experiments have been specifically designed to minimize the potential for sensorimotor disturbances to influence the results. For example, a spatial reference memory task using two identical, visible platforms has been employed. In this setup, the animal must learn which of the two visible platforms is the correct one based on its spatial location. This design reduces the motor demand of searching for a completely hidden platform and provides a clearer assessment of spatial memory. Even in such tasks designed to minimize sensorimotor confounds, D-AP5-treated rats still exhibit significant learning deficits. nih.govresearchgate.net
| Control Strategy | Rationale | Typical Findings with this compound |
|---|---|---|
| Comparison of Spatial vs. Cued Tasks | To dissociate specific learning deficits from general sensorimotor or motivational impairments. | Impairs spatial learning but not cued navigation. |
| Comparison with Hippocampal Lesions | To determine if the drug's effect mimics the specific function of the brain region under investigation. | Induces a spatial learning deficit comparable to that of hippocampal lesions. |
| Use of Tasks Minimizing Motor Demands | To reduce the influence of any potential motor side effects on task performance. | Learning deficits persist even in tasks with reduced motor requirements. |
| Dose-Response Analysis | To identify a dose that impairs learning without causing significant motor disturbances. | Learning impairments are observed at doses that do not produce overt sensorimotor deficits. |
Dl Ap5 in Neuroprotection and Neurological Disorder Research
Role in Excitotoxicity Models
Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. mdpi.comnih.gov This process is implicated in a range of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. nih.govnih.gov The overactivation of NMDA receptors is a key driver of excitotoxicity. nih.govnih.gov
Research has demonstrated that DL-AP5 can mitigate the neurodegenerative effects associated with excessive NMDA receptor activation. nih.gov In models of excitotoxicity, the application of D-AP5 has been shown to be neuroprotective. nih.gov For instance, in cortical cell cultures, NMDA receptor antagonists can attenuate glutamate-induced neurotoxicity. dntb.gov.ua Studies have shown that prolonged activation of the NMDA receptor-Ca2+ pathway can induce epileptogenesis in hippocampal neurons, and this effect can be blocked by NMDA receptor antagonists like APV (a close analog of AP5). nih.gov
In various experimental models, this compound and its active isomer D-AP5 have been shown to reduce neuronal cell loss following excitotoxic insults. nih.gov For example, following excessive or prolonged stimulation of neuronal pathways, the resulting neuronal degeneration is sensitive to D-AP5. nih.gov This protective effect is also observed in the context of brain ischemia and hypoglycemia, conditions that lead to high extracellular glutamate levels. nih.gov
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Cortical cell culture | NMDA receptor antagonists attenuate glutamate neurotoxicity. | dntb.gov.ua |
| Hippocampal neurons in culture | NMDA receptor antagonists block the induction of epileptogenesis caused by prolonged NMDA receptor activation. | nih.gov |
| In vivo models of excessive neuronal stimulation | D-AP5-sensitive degeneration of targeted neurons is observed. | nih.gov |
| Models of brain ischemia and hypoglycemia | Competitive NMDA receptor antagonists can reduce neuronal cell loss. | nih.gov |
Applications in Epilepsy Research
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. The role of NMDA receptors in the generation and propagation of epileptic activity has been a significant area of research.
Studies have demonstrated the anticonvulsant properties of this compound in various epilepsy models. nih.gov Local administration of D-AP5 has been shown to reduce seizures resulting from a cobalt-induced lesion. nih.gov Furthermore, it has been effective against sound-induced seizures in DBA-2 mice and pentylenetetrazol-induced seizures in Swiss mice. nih.gov Research in primates has also shown its efficacy against photic-stimulated epilepsy. nih.gov
The kindling model of epilepsy, where repeated subconvulsive electrical stimulation leads to generalized seizures, has also been used to investigate the effects of NMDA receptor antagonists. nih.gov In this model, D-AP5 has been shown to prevent the induction of epileptiform activity and reduce the resulting seizure-like discharges. nih.gov The anticonvulsant potencies of several competitive NMDA antagonists have been evaluated, with all showing dose-dependent anticonvulsant activity. nih.gov
In addition to its anticonvulsant effects, this compound has been shown to modulate epileptiform activity in in vitro preparations. nih.gov In hippocampal and cortical slices, both the induction and maintenance of many forms of epileptiform activity can be prevented by D-AP5. nih.gov This includes the blockade of bursting epileptogenic foci in kainate-lesioned rat hippocampi and in surgically removed human neocortex. nih.gov
Lowering extracellular magnesium in brain slices can induce different patterns of epileptiform activity. sci-hub.st Research has shown that these different patterns, including seizure-like events and late recurrent discharges, are sensitive to NMDA-receptor antagonists like 2-aminophosphonovalerate (2-APV), a compound structurally and functionally similar to AP5. sci-hub.st
| Epilepsy Model | Effect of this compound/D-AP5 | Reference |
|---|---|---|
| Cobalt-induced lesion | Reduced seizures | nih.gov |
| Sound-induced seizures (DBA-2 mice) | Reduced seizures | nih.gov |
| Pentylenetetrazol-induced seizures (Swiss mice) | Reduced seizures | nih.gov |
| Photic stimulated epilepsy (primates) | Reduced seizures | nih.gov |
| Kindling model | Prevents induction of epileptiform activity and reduces seizure-like discharges | nih.gov |
| Hippocampal and cortical slices | Prevents induction and maintenance of epileptiform activity | nih.gov |
| Low magnesium-induced epileptiform activity | Sensitive to NMDA-receptor antagonists | sci-hub.st |
Investigations in Pain Pathways and Analgesia
The transmission and modulation of pain signals within the central nervous system involve complex pathways and neurotransmitter systems. anesthesiologynews.comamegroups.org NMDA receptors play a crucial role in the central processing of pain signals, particularly in the phenomena of central sensitization and hyperalgesia.
Central sensitization is a condition of nervous system hyperexcitability that leads to an amplification of pain signals. nih.govscienceopen.com It is characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). scienceopen.com The activation of NMDA receptors is a key mechanism underlying central sensitization. nih.gov
A phenomenon known as 'wind-up', where repetitive stimulation of nociceptive fibers leads to a potentiated response in spinal neurons, is thought to be a cellular correlate of central sensitization. nih.gov This form of plasticity can be prevented by the local spinal application of D-AP5 in vivo and by its bath application in vitro. nih.gov Furthermore, secondary hyperalgesia in a contralateral limb following unilateral tissue damage can be prevented by the spinal administration of D-AP5. nih.gov
Nociception is the neural process of encoding and processing noxious stimuli. anesthesiologynews.com The antinociceptive activity of this compound has been demonstrated in various pain models. Intrathecal injection of competitive NMDA receptor antagonists, including AP5, produces dose-dependent and reversible analgesic effects in the mouse hot-plate and formalin tests of nociception. nih.gov
Research has also explored the role of NMDA receptors in the hippocampus in pain processing. nih.govresearchgate.net The hippocampus, a brain region traditionally associated with memory and emotion, is now understood to be involved in the perception of pain. nih.govresearchgate.net Blocking NMDA receptors in the hippocampal dentate gyrus with AP5 has been shown to produce analgesia in the formalin pain test in rats. nih.govresearchgate.net This treatment significantly reduced pain behaviors in both the acute and tonic phases of the test. nih.govresearchgate.net
| Phenomenon/Model | Effect of this compound/D-AP5 | Reference |
|---|---|---|
| 'Wind-up' (Central Sensitization) | Prevented by local spinal application | nih.gov |
| Secondary Hyperalgesia | Prevented by spinal administration | nih.gov |
| Mouse Hot-Plate Test | Dose-dependent analgesic effects | nih.gov |
| Mouse Formalin Test | Dose-dependent analgesic effects | nih.gov |
| Rat Formalin Test (hippocampal injection) | Reduced pain behaviors in acute and tonic phases | nih.govresearchgate.net |
Ischemia and Hypoglycemia Models
In preclinical research, the neuroprotective potential of this compound has been extensively investigated in various models of neuronal injury, particularly those mimicking ischemia and hypoglycemia. These conditions are characterized by a massive release of glutamate, leading to excitotoxicity, a process in which overactivation of glutamate receptors, especially N-methyl-D-aspartate (NMDA) receptors, triggers a cascade of events culminating in cell death.
Ischemia Models:
Animal models of cerebral ischemia, such as transient or permanent middle cerebral artery occlusion (MCAO), are widely used to simulate stroke. In these models, this compound has demonstrated neuroprotective effects. By blocking NMDA receptors, this compound can mitigate the excitotoxic damage caused by the excessive glutamate release that occurs during an ischemic event. semanticscholar.org Research has shown that administration of NMDA receptor antagonists can reduce infarct volume and improve neurological outcomes in these models. frontiersin.org
The neuroprotective action of this compound in ischemia is linked to its ability to inhibit downstream signaling pathways triggered by NMDA receptor activation. For instance, NMDA receptor-mediated activation of NADPH oxidase 2 (NOX2), a primary source of neuronal superoxide (B77818) production, is blocked by AP5. frontiersin.org This is significant as superoxide production contributes substantially to neuronal death following cerebral ischemia. frontiersin.org
Interactive Data Table: Effects of this compound in Ischemia Models
| Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct volume | Inhibition of excitotoxicity | frontiersin.org |
| In vitro oxygen-glucose deprivation | Attenuation of neuronal death | Blockade of NMDA receptor-mediated calcium influx | nih.gov |
| Cortical Neuron Cultures | Blockade of NMDA-induced superoxide production | Inhibition of NOX2 activation | frontiersin.org |
Hypoglycemia Models:
Severe hypoglycemia can also lead to neuronal damage through an excitotoxic mechanism similar to that of ischemia. mdpi.com Animal studies have employed models where hypoglycemia is induced to investigate neuroprotective strategies. While direct studies focusing solely on this compound in hypoglycemia models are less prevalent in the provided search results, the underlying principle of excitotoxicity suggests a potential protective role. The excessive glutamate release during profound hypoglycemia would lead to overstimulation of NMDA receptors, a process that this compound would be expected to antagonize. Research in this area often focuses on interventions that can either provide alternative energy substrates or block the downstream consequences of excitotoxicity. mdpi.com
Studies in Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease models)
The role of excitotoxicity in the chronic neurodegenerative processes of Alzheimer's and Parkinson's diseases has prompted investigation into the therapeutic potential of NMDA receptor antagonists like this compound.
Alzheimer's Disease (AD) Models:
The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the disease's pathology. nih.gov A growing body of evidence suggests a complex interplay between Aβ and NMDA receptors. Aβ can enhance NMDA receptor function, leading to increased calcium influx and subsequent excitotoxicity. nih.gov
In various AD models, including cell cultures and transgenic mice overexpressing amyloid precursor protein (APP), NMDA receptor antagonists have been shown to block the neurotoxic effects of Aβ. nih.govembopress.org For instance, the Aβ-induced depression of glutamatergic transmission has been shown to be blocked by the NMDA receptor antagonist D-APV. nih.gov This suggests that blocking NMDA receptors could be a viable strategy to mitigate Aβ-induced synaptic dysfunction and neuronal loss.
Interactive Data Table: this compound in Alzheimer's Disease Models
| Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| APP Overexpressing Organotypic Slices | Blockade of Aβ-induced depression of glutamatergic transmission | Antagonism of NMDA receptors | nih.gov |
| 5XFAD Mice | Prevention of memory deficits and neuron loss (with BACE1 knockout) | Abolishment of Aβ deposition | embopress.org |
Parkinson's Disease (PD) Models:
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. mdpi.com While the primary pathology involves the dopamine (B1211576) system, glutamatergic pathways, and specifically NMDA receptors, are also implicated in the neurodegenerative process. Overactivity of the subthalamic nucleus, a key node in the basal ganglia, leads to excessive glutamatergic input to the substantia nigra, contributing to the demise of dopaminergic neurons.
Animal models of Parkinson's disease, often created using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, have been instrumental in exploring the neuroprotective effects of NMDA receptor antagonists. mdpi.com Blockade of NMDA receptors in these models has been shown to ameliorate motor deficits and may offer neuroprotective effects. mdpi.comhellobio.com
Modulation of Neurotransmitter Systems Beyond Glutamate
While this compound is a selective antagonist of the glutamate-binding site on the NMDA receptor, its effects can indirectly influence other neurotransmitter systems. The intricate network of neuronal communication means that modulating a key excitatory pathway will inevitably have ripple effects on other systems.
For example, the substantia nigra, a region profoundly affected in Parkinson's disease, receives glutamatergic inputs that are sensitive to D-AP5. nih.gov By modulating the excitability of dopaminergic neurons in this region, this compound can indirectly influence dopamine release and signaling in downstream targets.
Furthermore, NMDA receptors are known to interact with and modulate the function of other neurotransmitter receptors. For instance, there is evidence of interplay between NMDA receptors and metabotropic glutamate receptors (mGluRs). frontiersin.org While this compound directly targets the ionotropic NMDA receptor, this interaction can have consequences for mGluR-mediated signaling.
It is important to note that while the primary action of this compound is on the glutamate system, the full extent of its influence on other neurotransmitter systems is a complex area of ongoing research. The brain's intricate connectivity ensures that perturbations in one system will have cascading effects on others.
Advanced Research Methodologies and Techniques Utilizing Dl Ap5
Electrophysiological Recordings
Electrophysiological recordings are fundamental techniques used to measure the electrical activity of neurons, and DL-AP5 is a critical agent in these studies for isolating and characterizing NMDA receptor-mediated events. nih.govresearchgate.net
Whole-cell patch clamp is a high-resolution electrophysiological technique that allows for the recording of currents or potentials from individual neurons. This compound is extensively used in this method to pharmacologically block NMDA receptor-mediated currents, thereby revealing the contribution of other receptor types or confirming the NMDA receptor component of a synaptic response. hellobio.comhellobio.com
For instance, whole-cell voltage clamp recordings obtained from layer V neurons in mouse prelimbic cortex brain slices demonstrated that this compound, at concentrations of 1 and 10 µM, reduced evoked NMDAR currents, with full receptor antagonism achieved at 50 µM. hellobio.com In ex-vivo slice preparations, this compound (40 µM) has been shown to block spontaneous excitatory postsynaptic currents, providing insights into neuronal excitability. bio-techne.com Furthermore, in mouse hippocampal CA1 pyramidal neurons, this compound (100 µM) was utilized to determine the ratio of AMPA to NMDA receptor components of evoked excitatory postsynaptic currents (eEPSCs). pnas.org To specifically isolate NMDA receptor currents, recordings are often conducted in the presence of antagonists for GABA-A and AMPA receptors. hellobio.com
Extracellular field potential recordings measure the summed electrical activity of a population of neurons, providing insights into synaptic transmission and plasticity within a neural circuit. This compound is employed to assess the involvement of NMDA receptors in phenomena such as long-term potentiation (LTP) and long-term depression (LTD). nih.govresearchgate.netnih.govucl.ac.uk
Studies in the rat medial vestibular nuclei have shown that perfusion with AP5 blocked the induction of both potentiation and depression of field potentials, indicating that NMDA receptor activation mediates these phenomena. nih.gov In hippocampal slices, D-AP5 was found to prevent the induction of LTP following high-frequency stimulation. nih.govresearchgate.net Similarly, in neocortical slices, a significant portion of postsynaptic potentials and field potentials were demonstrated to be mediated by NMDA receptors, as assessed by the application of AP5. ucl.ac.uk It is important to note that while this compound effectively blocks LTP induction, it often has minimal effect on synaptic potentials at low stimulation frequencies, suggesting that NMDA receptors are primarily involved in synaptic plasticity rather than basal synaptic transmission in certain pathways. nih.gov
This compound is a standard agent for measuring and dissecting the NMDA receptor-mediated components of synaptic currents, such as excitatory postsynaptic currents (EPSCs). Its application allows researchers to confirm the presence and contribution of NMDA receptors to specific synaptic events.
Research has demonstrated that AP5, at concentrations of 50 µM or 100 µM, can completely block NMDA receptor-mediated EPSCs. researchgate.net In spinal cord slices, bath application of AP5 (50 µM) normalized the increased frequency of miniature EPSCs (mEPSCs) observed in paclitaxel-treated rats, suggesting an involvement of presynaptic NMDAR activity in neuropathic pain. nih.gov This application also significantly reduced the amplitude of monosynaptic EPSCs evoked by dorsal root stimulation and reversed the reduction in the paired-pulse ratio, further supporting the role of presynaptic NMDARs. nih.gov this compound can also be used to investigate whether NMDA receptor activation triggers the internalization of AMPA receptors. biorxiv.org
Dendritic plateau potentials are sustained depolarizations in neuronal dendrites that play a crucial role in integrating synaptic inputs and initiating action potentials. This compound is utilized to investigate the contribution of NMDA receptors to the generation and characteristics of these potentials.
In studies using hippocampal granule cells, this compound (50 µM) was shown to inhibit sustained plateau potentials induced during long-term potentiation (LTP) induction, while fast-rising events remained unaffected. nih.govelifesciences.org This finding indicates that long-duration plateau potentials are mediated by NMDA receptor channels. nih.gov Furthermore, in dorsal CA1 neurons, D-AP5 partially blocked LTP induced by a depolarized theta burst protocol and significantly reduced the duration of associated plateau potentials. jneurosci.org
The impact of this compound on dendritic plateau potentials is summarized in the table below:
| Experimental Condition | Peak Amplitude of Plateau Potentials (mV) | Statistical Significance | Source |
| Control | 36.6 ± 2.2 | nih.govelifesciences.org | |
| This compound (50 µM) | 25.6 ± 3.2 | *p<0.05 | nih.govelifesciences.org |
In Vitro Experimental Models
This compound is a widely employed compound in various in vitro experimental models, serving as a critical tool for investigating NMDA receptor function and its role in diverse neuronal processes. Its application is often aimed at isolating specific receptor contributions or confirming the NMDA receptor dependence of observed cellular events. hellobio.combio-techne.comnih.govrndsystems.com
Brain slice preparations, including those from the hippocampus, cortex, and spinal cord, are extensively used in vitro models that preserve local neuronal circuitry. This compound is a cornerstone in these preparations for studying NMDA receptor-mediated phenomena.
Hippocampal Slices: this compound is extensively utilized in hippocampal slice preparations (e.g., CA1 region, dentate gyrus) to investigate long-term potentiation (LTP) and other forms of synaptic plasticity. nih.govbiorxiv.orgnih.govplos.org It has been consistently demonstrated to prevent the induction of LTP in hippocampal slices. nih.govnih.govplos.org For example, in acute hippocampal slices from adult mice, this compound (100 mM) prevented LTP induced by high-intensity theta burst stimulation. plos.org this compound (50 µM) also significantly reduced short-term potentiation (STP) following high-intensity theta burst stimulation in control mice. plos.org Beyond plasticity, this compound has been used to assess the role of NMDA receptors in synaptic retuning and astrocytic membrane depolarization. biorxiv.orgfrontiersin.org In rat hippocampal slices, this compound (25 µM) completely reversed the increase in synaptically evoked astrocytic membrane depolarization that was induced by glutamate (B1630785) transporter blockade. frontiersin.org
Cortical Slices: In cortical slice preparations (e.g., visual cortex, prelimbic cortex, sensorimotor cortex), this compound is employed to investigate NMDA receptor involvement in plasticity, epileptiform activity, and astrocytic signaling. hellobio.comnih.govucl.ac.ukresearchgate.net Its application can prevent the induction and maintenance of epileptiform activity in both hippocampal and cortical slices. nih.gov Whole-cell voltage clamp recordings in mouse prelimbic cortex brain slices have utilized this compound (50 µM) to study evoked NMDAR currents. hellobio.com In rat sensorimotor cortex slices, AP5 was used to assess the involvement of NMDA receptors in neurotransmission and LTP, revealing that a significant majority of postsynaptic potentials and field potentials were partly mediated by NMDA receptors. ucl.ac.uk Interestingly, studies have shown that neocortical astrocytes, unlike hippocampal astrocytes, exhibit marked sodium increases in response to NMDA, which are reduced by this compound (100 µM). researchgate.net
Spinal Cord Slices: this compound is also critical in spinal cord preparations for studying NMDA receptor-mediated synaptic transmission and their involvement in pain pathways. nih.govnih.gov Its early application was crucial in demonstrating a transmitter role for NMDA receptors on spinal neurons. nih.gov In experiments investigating paclitaxel-induced neuropathic pain, AP5 (50 µM) was used in spinal dorsal horn neurons to investigate presynaptic NMDAR activity. nih.gov This application led to a reduction in the amplitude of monosynaptic EPSCs and an increase in the paired-pulse ratio, indicating increased presynaptic NMDAR activity in the context of neuropathic pain. nih.gov
Molecular Biology Approaches (e.g., Gene Expression, Protein Levels)
This compound (2-amino-5-phosphonopentanoic acid), a competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, is a widely utilized pharmacological tool in molecular biology research to elucidate the role of NMDA receptor activity in various cellular processes, particularly those involving gene expression and protein synthesis. Its application allows researchers to dissect NMDA receptor-dependent signaling pathways that regulate neuronal plasticity, development, and pathological states.
Studies have demonstrated that this compound can modulate the expression and levels of specific proteins and genes. For instance, in neuronal contexts, this compound has been shown to partially prevent the glutamate-induced increase in Arc/Arg3.1 protein levels and decrease NMDA-induced Arc/Arg3.1 upregulation medchemexpress.com. Arc/Arg3.1 is an immediate early gene crucial for synaptic plasticity and memory formation.
Furthermore, research investigating basal neuronal activity has revealed that AP5, a broad NMDA receptor antagonist, induces significant changes in gene expression in mouse dissociated hippocampal neuronal cultures. Notably, AP5 treatment altered the expression of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC9. It also led to the nuclear accumulation of HDAC4. Knockdown of HDAC4 was observed to abolish a subset of these AP5-induced gene expression changes, suggesting a regulatory role for HDAC4 in basal NMDA receptor-mediated gene expression nih.gov. Quantitative analysis indicated an approximate 1.7-fold increase in HDAC4 protein levels and an approximate 0.6-fold decrease in HDAC5 protein levels following AP5 treatment nih.gov.
This compound also plays a role in examining the regulation of NMDA receptor subunits themselves. Excitotoxic stimulation with NMDA or glutamate in cultured cortical neurons leads to a reduction in NR1 protein expression, the obligatory subunit of NMDA receptors. This down-regulation was found to be inhibited by this compound, indicating that the antagonist can prevent the decrease in NR1 protein levels, which results from reduced mRNA amounts due to decreased de novo synthesis nih.gov. Moreover, in models of neuropathic pain, paclitaxel (B517696) treatment was observed to significantly increase the protein levels of GluN2A and phosphorylated GluN1 in the dorsal root ganglion. The application of AP5 normalized the increased baseline frequency of miniature excitatory postsynaptic currents (mEPSCs) in these paclitaxel-treated rats, suggesting that presynaptic NMDA receptor activity, potentially mediated by these subunits, is involved nih.gov.
The following tables summarize key findings regarding this compound's impact on protein and gene expression levels in various research contexts.
Table 1: Effect of this compound on Protein Levels
| Protein Target | Context/Stimulus | Effect of this compound | Quantitative Change (if available) | Reference |
| Arc/Arg3.1 | Glutamate-induced increase | Partially prevents increase | Not specified (partial prevention) | medchemexpress.com |
| Arc/Arg3.1 | NMDA-induced upregulation | Decreases upregulation | Not specified (decrease) | medchemexpress.com |
| HDAC4 | Basal neuronal activity | Increases protein levels | ~1.7-fold increase | nih.gov |
| HDAC5 | Basal neuronal activity | Decreases protein levels | ~0.6-fold decrease | nih.gov |
| NR1 | Excitotoxic NMDA/Glutamate stimulation | Inhibits down-regulation | Not specified (inhibition) | nih.gov |
| GluN2A | Paclitaxel treatment (dorsal root ganglion) | Normalizes activity related to increased levels | Indirectly normalized mEPSC frequency | nih.gov |
| Phosphorylated GluN1 | Paclitaxel treatment (dorsal root ganglion) | Normalizes activity related to increased levels | Indirectly normalized mEPSC frequency | nih.gov |
Table 2: Effect of AP5 on Gene Expression
| Gene Target | Context/Stimulus | Effect of AP5 | Reference |
| HDAC4 | Basal neuronal activity | Alters expression (increased) | nih.gov |
| HDAC5 | Basal neuronal activity | Alters expression (decreased) | nih.gov |
| HDAC9 | Basal neuronal activity | Alters expression | nih.gov |
| NR1 mRNA | Excitotoxic NMDA/Glutamate stimulation | Prevents reduction in mRNA amounts | nih.gov |
Future Directions and Emerging Research Avenues
DL-AP5 in Exploring NMDA Receptor Subtype-Specific Functions
While this compound and its active D-isomer are broadly selective for NMDA receptors over other glutamate (B1630785) receptors like AMPA and kainate receptors, they are considered non-specific concerning the diverse subtypes of NMDA receptors. rndsystems.com NMDA receptors are tetrameric complexes, typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits, with the GluN2 subunit composition dictating many of the receptor's functional and pharmacological properties. abcam.comabcam.com
Researchers utilize D-AP5 not as a subtype-selective tool itself, but as a gold-standard pan-NMDA receptor blocker to create a baseline against which the functions of specific subunits, often manipulated through genetic engineering, can be dissected. For example, studies investigating the role of GluN2A-containing NMDA receptors in long-term potentiation (LTP) use D-AP5 to confirm that the observed plasticity is indeed NMDA receptor-dependent, while attributing the specific characteristics of that plasticity to the present GluN2A subunit. researchgate.net This approach allows for the elucidation of the distinct roles different subunits play in processes like learning and memory. researchgate.netnih.gov By comparing the effects of genetic deletion of a specific subunit with the effects of a complete NMDAR blockade by D-AP5, scientists can infer the unique contribution of that subunit to synaptic function.
Investigation of Non-Canonical NMDA Receptor Actions
Recent research has begun to uncover non-canonical, or non-ionotropic, functions of NMDA receptors, where the receptor protein engages in signaling independent of its ion channel activity. These actions can involve protein-protein interactions that initiate intracellular signaling cascades. This compound is a critical tool in this field, as it allows researchers to determine whether a particular NMDA receptor-mediated event depends on its canonical ion-conducting function.
A notable study investigated the physical interaction between NMDA receptors and dopamine (B1211576) D1 receptors (D1R) during early development. nih.gov The researchers found that glutamate application increased the co-localization of these two receptors. Crucially, this effect was not blocked by AP5, indicating that the formation of this receptor complex is a non-canonical action that does not require ion flow through the NMDA receptor channel. nih.gov This finding suggests that the NMDA receptor can act as a structural scaffold to influence synaptogenesis in a manner independent of its traditional role as a coincidence detector, a discovery made possible by using AP5 to isolate the receptor's ionotropic activity. nih.gov
Development of Novel NMDA Receptor Antagonists Informed by this compound Studies
The discovery of this compound in the early 1980s was a watershed moment for neuroscience, providing the first highly potent and selective tool to pharmacologically isolate NMDA receptors. nih.gov The structural and pharmacological properties of AP5 have since served as a foundational model and a benchmark for the development of new classes of NMDA receptor antagonists. Its mechanism as a competitive antagonist at the glutamate recognition site has guided medicinal chemists in designing new molecules aimed at the same target, often with improved properties such as subtype selectivity or different pharmacokinetic profiles.
For instance, understanding the phosphonate (B1237965) group's critical role in AP5's binding to the glutamate site has informed the synthesis of subsequent antagonists. Research has focused on modifying the AP5 backbone to create compounds that can differentiate between NMDA receptor subtypes, such as those containing GluN2A versus GluN2B subunits. While AP5 itself lacks this subtype selectivity, its well-characterized interaction with the receptor provides the essential structural framework upon which these more sophisticated pharmacological tools are built. The extensive use of D-AP5 to characterize NMDA receptor-dependent LTP provides a robust and standardized assay against which the efficacy and selectivity of novel antagonists can be measured. researchgate.netfrontiersin.org
Integration with Optogenetic and Chemogenetic Tools
The integration of pharmacology with modern circuit-dissection techniques like optogenetics and chemogenetics represents a powerful strategy for understanding neural function with high precision. nih.govnih.gov Optogenetics uses light-sensitive proteins to control the activity of genetically defined neurons, while chemogenetics uses engineered receptors activated by specific, otherwise inert molecules. pnas.orgresearchgate.net
In these advanced experimental paradigms, this compound or D-AP5 serves as an essential pharmacological control. Researchers can use optogenetics to stimulate a specific population of presynaptic neurons and record the postsynaptic response. The subsequent application of D-AP5 can then determine what portion of that response is mediated by NMDA receptors. pnas.org For example, a study using "Luminopsins"—a fusion of a luciferase and an opsin—demonstrated that light-evoked excitatory postsynaptic currents (EPSCs) in a neuronal network were blocked by the application of D-AP5 and the AMPA receptor antagonist CNQX. pnas.org This confirmed that the optically-triggered neuronal activation resulted in conventional glutamatergic synaptic transmission, validating the technique and confirming the role of NMDA receptors in that specific circuit.
Table 1: Research Applications of this compound/D-AP5
| Area of Research | Use of this compound / D-AP5 | Key Finding | Reference |
|---|---|---|---|
| NMDAR Subtype Functions | General NMDAR blocker to contrast with subtype-specific genetic manipulations. | Helps isolate the unique contributions of specific NMDAR subunits (e.g., GluN2A) to synaptic plasticity. | researchgate.net |
| Non-Canonical Actions | Pharmacological tool to test for dependence on canonical ion channel function. | NMDAR-D1R complex formation during synaptogenesis is independent of ion flow through the NMDAR channel. | nih.gov |
| Integration with Optogenetics | Blocker to confirm that light-evoked synaptic currents are mediated by NMDARs. | Validates that optically-stimulated circuits engage NMDAR-dependent synaptic transmission. | pnas.org |
| Translational Research (Learning & Memory) | In vivo antagonist to block NMDAR-dependent LTP. | Impairment of spatial learning correlates with LTP blockade, supporting the hypothesis that NMDAR activation is necessary for certain types of learning. | researchgate.netjneurosci.orgnih.gov |
Application in Translational Neuroscience Research
This compound has been instrumental in translational research, particularly in establishing the link between the cellular mechanisms of synaptic plasticity and complex behaviors like learning and memory. caymanchem.com Seminal studies demonstrated that chronic in vivo infusion of AP5 selectively impairs spatial learning in rats, a type of learning known to be dependent on the hippocampus. jneurosci.orgresearchgate.net Crucially, these studies showed that the behavioral deficits occurred at concentrations of AP5 sufficient to block hippocampal LTP, providing strong evidence for the hypothesis that NMDAR-dependent synaptic plasticity is a fundamental mechanism for certain forms of learning. researchgate.netjneurosci.orgnih.gov
Furthermore, AP5 has been used in preclinical models to investigate the role of NMDA receptors in pathological processes. For example, its ability to prevent the form of synaptic plasticity known as 'wind-up' in spinal neurons has been crucial for studying the mechanisms of central sensitization in chronic pain. nih.gov It has also been used to study excitotoxicity, a process where excessive NMDA receptor activation leads to neuronal death, which is implicated in neurodegenerative conditions and brain injury. nih.gov By blocking this excitotoxicity in experimental models, AP5 has helped to validate the NMDA receptor as a target for neuroprotective strategies.
Q & A
Q. What is the primary mechanism of action of DL-AP5 in NMDA receptor modulation?
this compound acts as a competitive antagonist at the glutamate-binding site of NMDA receptors, selectively blocking ion channel activation and calcium influx. This inhibition disrupts NMDA-dependent processes such as synaptic plasticity and excitotoxicity. For experimental use, this compound is typically dissolved in saline or NaOH (up to 100 mM) and applied at concentrations ranging from 5–50 µM in vitro or 10–50 nmol intrathecally in vivo .
Q. How does this compound influence long-term potentiation (LTP) in hippocampal studies?
this compound prevents LTP induction by blocking NMDA receptor activation, a critical step in calcium-dependent synaptic strengthening. In hippocampal slice preparations, bath application of 50 µM this compound abolishes tetanic burst stimulation (TBS)-induced LTP at perforant path-granule cell synapses. This is validated by patch-clamp recordings showing suppressed EPSP amplitudes post-TBS .
Q. What are the recommended storage and handling protocols for this compound?
this compound should be stored at +4°C in dry conditions and equilibrated to room temperature for ≥1 hour before use. Aqueous solutions are stable for 12 months if uncontaminated. For in vivo studies, doses of 10 nmol (intrathecal) or 0.25–0.5 µg (intrahippocampal) are commonly used to avoid off-target effects .
Advanced Research Questions
Q. How can this compound dose requirements be minimized in neuropathic pain models through combinatorial approaches?
Co-administration of this compound (10 nmol) with the SK channel activator NS309 (25 µM) synergistically reduces mechanical hypersensitivity in CFA-induced inflammatory pain models. This combination enhances antinociception by 38–48% compared to this compound alone, as shown by two-way ANOVA with Bonferroni post hoc analysis (p<0.0001). This suggests SK channel activation amplifies NMDA receptor inhibition efficacy .
Q. What experimental contradictions arise when studying this compound’s role in LTP across different neuronal subtypes?
In hippocampal granule cells, this compound (50 µM) fully blocks TBS-induced LTP, confirming NMDA dependence. However, in PBE-treated rat slices, co-application of this compound and phenolic extract partially restores LTP (80.7% of control), implying alternative calcium pathways. This contrasts with AMPA receptor blockade (CNQX), which remains irreversible, highlighting context-dependent NMDA receptor roles .
Q. How do in vivo and in vitro this compound effects differ in synaptic plasticity studies?
In vivo, this compound (10 µg intracerebral) disrupts context-dependent learning in pigeons by blocking NMDA receptors in the nidopallium caudolaterale, validated by post-infusion behavioral assays. In vitro, this compound (5 µM) reduces synaptically-evoked action potentials in murine pyramidal neurons by 24.6%, but combined AMPA/NMDA inhibition is required to mimic ethanol’s full inhibitory effect. These differences underscore model-specific pharmacokinetic and network-level variables .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
Two-way repeated-measures ANOVA with Bonferroni correction is recommended for time-course data (e.g., mechanical hypersensitivity reversal). For electrophysiological LTP studies, paired t-tests comparing pre/post-TBS EPSP amplitudes (normalized to baseline) are standard. Sample sizes of n=6 per group are typical to achieve power >0.8 in rodent models .
Q. How does this compound’s efficacy vary between naive and pathological states?
In naive rats, this compound minimally affects basal synaptic transmission but shows potent antinociception in CFA-induced inflammation. This is attributed to upregulated NMDA receptor activity in pathological states, where this compound (10 nmol) achieves 48.4% reversal of hypersensitivity vs. <10% in non-inflamed models. Western blot data further correlate this with reduced SK3 channel expression in postsynaptic densities during inflammation .
Methodological Considerations
- Dose Optimization : Start with 10 nmol intrathecal this compound in rodents and titrate based on apamin sensitivity (SK3 involvement) or calcium imaging .
- Control Experiments : Include vehicle (saline) and non-NMDA antagonists (e.g., CNQX) to isolate NMDA-specific effects .
- Data Interpretation : Account for off-target effects at >50 µM concentrations, which may inhibit metabotropic glutamate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
